molecular formula C19H14N2O2S B302249 N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302249
M. Wt: 334.4 g/mol
InChI Key: CMMXITKJFJNCGN-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide, also known as MNTDC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MNTDC belongs to the class of hydrazide derivatives and has been synthesized using various methods.

Mechanism of Action

N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of various diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide also exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide exhibits potent pharmacological effects at low concentrations, making it an ideal candidate for use in various assays. However, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is the investigation of its potential use as a diagnostic agent in the detection of cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide and its potential use in the treatment of various diseases. Finally, the development of novel synthetic methods for the synthesis of N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide may lead to the discovery of more potent derivatives with improved pharmacological properties.
Conclusion:
In conclusion, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits anti-tumor, anti-inflammatory, and anti-diabetic properties and has been investigated for its potential use as a diagnostic agent in the detection of cancer cells. Further studies are needed to elucidate the mechanism of action of N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide and its potential use in the treatment of various diseases.

Synthesis Methods

N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been synthesized using different methods, including the reaction of 3-methyl-2-thiophenecarboxaldehyde with 2-naphthoic acid hydrazide in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with 2-naphthoic acid hydrazide in the presence of concentrated hydrochloric acid and ethanol.

Scientific Research Applications

N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-diabetic properties. Additionally, N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has been investigated for its potential use as a diagnostic agent in the detection of cancer cells.

properties

Product Name

N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C19H14N2O2S/c1-12-8-9-24-18(12)11-20-21-19(22)17-10-15-14-5-3-2-4-13(14)6-7-16(15)23-17/h2-11H,1H3,(H,21,22)/b20-11+

InChI Key

CMMXITKJFJNCGN-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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